Hexahydro Trandolapril
Description
Contextualization of the Hexahydroindoline Ring System in Organic Chemistry
The hexahydroindoline ring system, also known as octahydroindole, is a bicyclic heterocyclic compound. orgsyn.org This structure consists of a six-membered cyclohexane (B81311) ring fused to a five-membered pyrrolidine (B122466) ring. researchgate.net Such fused ring systems are significant in organic chemistry due to their presence in a wide array of biologically active compounds, including natural products and synthetic pharmaceuticals. orgsyn.orgresearchgate.net The fusion of the two rings can result in either a cis or trans configuration at the bridgehead carbons, which significantly influences the molecule's three-dimensional shape and, consequently, its biological activity. allfordrugs.comslideshare.net The synthesis of these systems can be challenging, often requiring stereoselective methods to obtain the desired isomer. d-nb.info
Role of the Hexahydroindoline Core in Angiotensin-Converting Enzyme (ACE) Inhibitor Chemical Structures
Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs primarily used to treat cardiovascular conditions such as high blood pressure and heart failure. nih.govmayoclinic.org They function by inhibiting the ACE, an enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. cvpharmacology.compharmgkb.org The chemical structures of many ACE inhibitors incorporate specific moieties that mimic the natural substrates of the ACE enzyme.
The hexahydroindoline core, specifically the trans-fused octahydroindole ring, is a key structural feature in some ACE inhibitors, such as Trandolapril. allfordrugs.comnih.gov This rigid bicyclic system serves as a crucial building block that helps to properly orient the other functional groups of the drug molecule for optimal binding to the active site of the ACE enzyme. nih.gov The stereochemistry of the hexahydroindoline moiety is critical for the drug's efficacy. For instance, in Trandolapril, the (2S, 3aR, 7aS) configuration of the octahydro-1H-indole-2-carboxylic acid intermediate is essential for its therapeutic activity. allfordrugs.com
Structural Relationship of "Hexahydro Trandolapril" to Trandolapril and Key Synthetic Intermediates
"this compound," also known as Trandolapril Impurity C, is a related compound to the ACE inhibitor Trandolapril. nih.govpharmaffiliates.com The primary structural difference lies in the substitution on the side chain. While Trandolapril contains a phenylpropyl group, this compound possesses a cyclohexylpropyl group. nih.govdaicelpharmastandards.com This seemingly minor change—the saturation of the aromatic phenyl ring to a cyclohexane ring—classifies it as a distinct chemical entity.
The synthesis of Trandolapril involves several key intermediates. A crucial one is (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid, which provides the essential bicyclic core of the molecule. allfordrugs.commagtechjournal.com The synthesis often involves the coupling of this intermediate with another key fragment, N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA). allfordrugs.com The formation of the trans-fused octahydroindole ring is a particularly challenging step in the synthesis, often yielding a mixture of isomers that require separation. allfordrugs.com this compound can arise as an impurity during the synthesis of Trandolapril, potentially from the use of starting materials or intermediates containing a cyclohexyl group instead of a phenyl group. daicelpharmastandards.comveeprho.com
Interactive Data Table: Comparison of Trandolapril and this compound
| Feature | Trandolapril | This compound |
| IUPAC Name | (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid daicelpharmastandards.com | (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid nih.gov |
| Molecular Formula | C24H34N2O5 daicelpharmastandards.com | C24H40N2O5 nih.gov |
| Molecular Weight | 430.5 g/mol daicelpharmastandards.com | 436.6 g/mol nih.gov |
| Key Side Chain | Phenylpropyl | Cyclohexylpropyl |
| Classification | ACE Inhibitor daicelpharmastandards.com | Trandolapril Related Compound/Impurity nih.govpharmaffiliates.com |
Interactive Data Table: Key Synthetic Intermediates for Trandolapril
| Intermediate Name | Molecular Formula | Role in Synthesis |
| (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid | C9H15NO2 allmpus.com | Provides the core bicyclic structure of Trandolapril. allfordrugs.com |
| N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA) | C14H19NO4 | The side chain component that is coupled with the hexahydroindoline core. allfordrugs.com |
| Benzyl-(2S,3aR,7aS)-octahydroindole-2-carboxylate | C16H21NO2 pharmaffiliates.com | A protected form of the key bicyclic intermediate used in some synthetic routes. allfordrugs.com |
Properties
Molecular Formula |
C₂₄H₄₀N₂O₅ |
|---|---|
Molecular Weight |
436.58 |
Synonyms |
(2S,3aR,7aS)-1-((S)-2-(((S)-4-Cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino)propanoyl)octahydro-1H-indole-2-carboxylic Acid; Trandolapril EP Impurity C |
Origin of Product |
United States |
Synthetic Methodologies for the Hexahydroindoline Ring System and Hexahydro Trandolapril Derivatives
Historical Development of Synthetic Routes to Octahydroindole and Hexahydroindole Intermediates
The journey to synthesize the specific octahydroindole core of Trandolapril is built upon a rich history of indole (B1671886) chemistry, which has evolved from classical methods to highly sophisticated stereoselective strategies.
The indole ring is a fundamental heterocyclic system found in a vast array of natural products and pharmaceuticals. pitt.edu Its construction has been a subject of intense study for over a century, leading to the development of numerous named reactions. rsc.org
One of the oldest and most renowned methods is the Fischer indole synthesis , first reported in 1883. rsc.orgrsc.org This reaction typically involves the acid-catalyzed cyclization of an N-arylhydrazone derived from an aldehyde or ketone. rsc.org The choice of acid catalyst, which can include Brønsted acids like HCl and H₂SO₄ or Lewis acids like ZnCl₂, is crucial for the reaction's success. rsc.org
Other classical methods for constructing the indole nucleus from ortho-disubstituted arene precursors include:
Reissert Synthesis : Involves the condensation of o-nitrotoluene with diethyl oxalate followed by reductive cyclization. rsc.org
Madelung Synthesis : Utilizes the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base, a method suitable for large-scale production. pitt.edursc.org
Leimgruber–Batcho Synthesis : A versatile two-step process that can afford a wide range of indoles. pitt.edursc.org
Bischler Synthesis : Involves the reaction of an aniline with an α-haloketone, followed by acid-catalyzed ring closure. pitt.edursc.org
While foundational, these early methods often required harsh conditions and were not inherently stereoselective, posing limitations for the synthesis of complex chiral molecules like Trandolapril.
| Classic Indole Synthesis | Precursors | Key Transformation | Reference |
| Fischer Synthesis | N-arylhydrazone | Acid-catalyzed cyclization | rsc.orgrsc.org |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Reductive cyclization | rsc.org |
| Madelung Synthesis | N-acyl-o-toluidine | High-temperature base-catalyzed cyclization | pitt.edursc.org |
| Bischler Synthesis | Aniline, α-Haloketone | Acid-catalyzed ring closure | pitt.edursc.org |
The primary synthetic challenge in any Trandolapril synthesis is the stereoselective preparation of the bicyclic amino acid building block, (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid, also known as L-Oic. thieme.denih.govd-nb.info This specific stereoisomer is the only one that is commercially available. nih.gov
Early strategies for obtaining this enantiomerically pure intermediate often relied on the resolution of racemic or diastereomeric mixtures. These methods included:
Chromatographic Separation : Purification of the desired isomer using column chromatography after coupling a racemic octahydroindole-2-carboxylic acid ester with the chiral side chain. google.com This approach is often low-yielding and not ideal for industrial-scale production. google.com
Chemical Resolution : The use of chiral resolving agents, such as 10-D-camphor sulphonic acid or α-phenyl ethyl amine, to form diastereomeric salts that can be separated by crystallization. google.com
Enzymatic Resolution : A technique involving enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer. google.com
While effective, resolution-based methods are inherently inefficient as they discard at least 50% of the material. This spurred the development of more direct stereoselective syntheses. A significant advancement involves starting from a chiral precursor, such as L-pyroglutamic acid. d-nb.info One modern approach features a sequence of key stereoselective steps, including a highly diastereoselective Hosomi–Sakurai allylation and a Ruthenium-catalyzed ring-closing metathesis of a 4,5-diallylated proline derivative. d-nb.inforesearchgate.net This strategy uniquely relies on the annulation of the six-membered ring onto a pyrrolidine (B122466) building block from the chiral pool, achieving an efficient synthesis of the target octahydroindole. d-nb.info
| Method | Description | Advantages | Disadvantages | Reference |
| Chemical Resolution | Separation of diastereomeric salts using a chiral resolving agent (e.g., 10-D-camphor sulphonic acid). | Established technique. | Inherently limited to 50% yield; requires additional steps. | google.com |
| Enzymatic Resolution | Use of enzymes to selectively transform one enantiomer from a racemic mixture of an intermediate. | High selectivity. | Can be costly and involve multiple steps. | google.com |
| Stereoselective Synthesis | Building the molecule from a chiral starting material (e.g., L-pyroglutamic acid) using stereocontrolled reactions. | High theoretical yield; avoids resolution steps. | Requires development of complex, multi-step sequences. | d-nb.inforesearchgate.net |
Advanced Synthetic Strategies for the Hexahydro Trandolapril Core
Modern organic synthesis employs sophisticated strategies to construct complex molecules like Trandolapril efficiently. These strategies focus on maximizing yield, controlling stereochemistry, and minimizing steps through convergent pathways and advanced catalytic methods.
Retrosynthetic analysis, the process of deconstructing a target molecule to plan its synthesis, is a cornerstone of modern drug development. For a molecule like Trandolapril, this analysis reveals two main components: the octahydro-1H-indole-2-carboxylic acid core and the N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine side chain. google.com
Conversely, a divergent synthesis would involve creating a common intermediate that can be elaborated into multiple different final products. While less common for the synthesis of a single target like Trandolapril, this strategy is valuable in medicinal chemistry for creating libraries of related compounds to explore structure-activity relationships.
Transition metal catalysis, particularly using palladium, has become a powerful tool in the synthesis of heterocyclic compounds, including indoles and their derivatives. mdpi.com Palladium catalysts are widely used to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.com
Specific applications relevant to the synthesis of the indole core include:
Heck Reaction : The cross-coupling of organyl halides with alkenes can be used in domino reactions to form cyclic structures. acs.org
Reductive Cyclization : β-Nitrostyrenes can undergo reductive cyclization using a palladium/1,10-phenanthroline complex as a catalyst to form the indole ring. mdpi.com
Dehydrogenative C–H Cyclization : Palladium on carbon (Pd/C) can catalyze the intramolecular C(sp³)–H amidation of N-protected benzamides to form isoindolinones, a related ring system, without the need for stoichiometric oxidants. nih.gov
These catalytic methods offer atom-efficient and versatile routes to construct the core ring systems, often with high functional group tolerance, providing advanced alternatives to classical synthetic methods. mdpi.commdpi.com
Achieving the correct stereochemistry at all five chiral centers of Trandolapril is paramount for its biological activity. google.com While direct asymmetric synthesis is the ideal, enzymatic resolution remains a practical and widely used technique for obtaining enantiomerically pure intermediates. google.com
This method leverages the high stereoselectivity of enzymes, such as lipases, to resolve racemic mixtures. google.comresearchgate.net In the synthesis of the Trandolapril core, enzymatic resolution can be applied to key intermediates like the nitrile precursor to (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid. google.com The process typically involves the selective enzymatic hydrolysis or alcoholysis of a derivative (e.g., an ester) of the racemic intermediate. researchgate.net The enzyme acts on only one of the enantiomers, converting it to a different compound (e.g., an alcohol from an ester), while leaving the other enantiomer untouched. The two different compounds can then be separated by conventional methods like extraction or chromatography.
Although this approach involves multiple steps and can be considered less economical for industrial processes due to the need for column chromatography, it provides a reliable path to high enantiomeric purity. google.com
Key Reaction Mechanisms in this compound Synthesis
The construction of the this compound molecule relies on a series of key chemical reactions to build the core heterocyclic structure with the correct stereochemistry and to append the necessary side chains.
Cyclization reactions are fundamental to creating the bicyclic hexahydroindoline scaffold. These reactions involve the formation of the five-membered pyrrolidine ring fused to a six-membered cyclohexane (B81311) ring. A notable approach involves an acid-induced Pictet-Spengler type reaction of tetrahydroindolinones. nih.gov Another advanced method utilizes a Ru-catalyzed ring-closing metathesis of a 4,5-diallylated proline derivative, which is a key step in a conceptually novel stereoselective synthesis. researchgate.netd-nb.info This particular strategy efficiently constructs the fused ring system.
Table 1: Key Cyclization Strategies in the Synthesis of Trandolapril Intermediates
| Cyclization Method | Key Reagents/Catalysts | Description | Reference |
|---|---|---|---|
| Ring-Closing Metathesis | Ruthenium Catalyst | Forms the hexahydroindoline ring from a diallylated proline derivative. | researchgate.netd-nb.info |
| Pictet-Spengler Reaction | Acid (e.g., Trifluoroacetic acid) | Intramolecular cyclization of a tetrahydroindolinone to form a tetracyclic lactam skeleton. | nih.gov |
| Intramolecular aza-Michael addition | Base | A base-promoted, completely diastereoselective cyclization to yield isomeric perhydro-indoles. | researchgate.net |
Chiral Induction and Control
Achieving the correct stereochemistry is a critical challenge in the synthesis of trandolapril. thieme.de The desired product, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, is one of several possible stereoisomers. nih.govgoogle.com Chiral induction and control are therefore essential throughout the synthetic sequence.
One effective strategy begins with an enantiopure starting material, such as a protected L-pyroglutamic acid derivative. researchgate.netd-nb.info Key steps for controlling the stereochemistry include a highly diastereoselective Hosomi-Sakurai reaction. researchgate.netd-nb.info This reaction introduces an allyl group with a high degree of stereocontrol. The stereocenters established early in the synthesis guide the formation of subsequent stereocenters. Another approach to obtaining the desired enantiomer is through the resolution of a racemic mixture, for instance, using enzymatic resolution of a nitrile intermediate or classical resolution of N-benzoyl (2RS,3aR,7aS) octahydro-1H-indole-2-carboxylic acid with α-phenyl ethyl amine. google.com
Table 2: Methods for Chiral Control in Trandolapril Synthesis
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Diastereoselective Hosomi-Sakurai Reaction | Allylation of a protected L-pyroglutamic acid derivative. | High diastereoselectivity, establishing key stereocenters early in the synthesis. | researchgate.netd-nb.info |
| Enzymatic Resolution | Separation of enantiomers of a nitrile intermediate. | Utilizes enzymes for stereospecific transformation. | google.com |
| Chemical Resolution | Use of a chiral resolving agent like α-phenyl ethyl amine. | Forms diastereomeric salts that can be separated. | google.com |
| Dynamic Kinetic Resolution | Formation of two contiguous chiral centers from a racemic γ-keto acid. | Involves Meyers' bicyclic lactams. | chemistryviews.org |
Coupling Reactions (e.g., Peptide Coupling)
Once the stereochemically defined hexahydroindoline carboxylic acid is prepared, it is coupled with the side chain, N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine. This is typically achieved through a peptide coupling reaction. d-nb.info In this type of reaction, the carboxylic acid of one fragment is activated to react with the amine group of the other, forming an amide bond. uni-kiel.de
The activation of the carboxylic acid can be accomplished using various peptide coupling reagents. researchgate.net The choice of coupling reagent and reaction conditions is important to ensure a high yield and to prevent racemization at the chiral centers. uni-kiel.de In one patented process, the condensation is carried out by reacting N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (NCA) with racemic trans octahydro-1H-indole-2-carboxylic acid in the presence of a base like triethylamine. google.com This process can be stereoselective, with the NCA reacting preferentially with the desired isomer of the hexahydroindoline carboxylic acid. google.com
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The synthesis of this compound generates a mixture of intermediates and potentially diastereomers, necessitating robust purification and isolation techniques to obtain the final active pharmaceutical ingredient with high purity.
Chromatography is a crucial technique for the separation of isomers in the synthesis of trandolapril. chromatographytoday.com High-performance liquid chromatography (HPLC) methods have been developed to identify and ensure the stereochemical purity of the key intermediate, octahydro-1H-indole-2-carboxylic acid, as well as the final drug. researchgate.net
Reversed-phase HPLC is a common method used for this purpose. nih.govnih.gov For the separation of stereoisomers, which can be challenging due to their similar physical and chemical properties, specialized chiral stationary phases may be required. chromatographytoday.com However, for diastereomers, separation on conventional phases like C18 is often feasible. chromatographytoday.com The choice of mobile phase, pH, and column type are critical parameters that are optimized to achieve effective separation. mdpi.com
Crystallization is a powerful method for purifying the final product and key intermediates in the synthesis of trandolapril. syrris.com It can be highly effective in separating the desired stereoisomer from unwanted ones. For instance, trandolapril can be crystallized from a solution containing a mixture of diastereomers of N-[1(S)-Carboethoxy-3-phenylpropyl]-S-alanyl-octahydroindole-2-carboxylic acid. google.com
The choice of solvent is critical for successful crystallization, as it influences the solubility of the compound and its impurities. nih.gov Techniques such as cooling crystallization, anti-solvent crystallization, and evaporation crystallization are employed to induce supersaturation and promote the formation of a crystalline solid. syrris.comnih.gov The resulting crystalline material is typically of high purity. The physical properties of the crystalline form, such as its crystal habit and particle size distribution, are also important considerations for pharmaceutical applications and can be controlled through the crystallization process. crystalpharmatech.com In some cases, co-crystallization, the formation of a crystalline structure containing the API and a co-former, can be used to improve properties like stability. mdpi.com
Chromatographic Analysis of Hexahydro Trandolapril and Its Chemical Analogs
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC stands as a cornerstone for the analysis of trandolapril, offering high resolution and sensitivity for both quantitative and qualitative assessments. The development of robust HPLC methods is essential for separating the active pharmaceutical ingredient from potential impurities and degradation products.
Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the routine analysis of trandolapril in pharmaceutical dosage forms. These methods are valued for their accuracy, precision, and efficiency. A common approach involves the use of a C18 column as the stationary phase, which provides excellent separation for non-polar to moderately polar compounds like trandolapril.
One established RP-HPLC method utilizes a mobile phase composed of methanol and phosphate buffer (pH 7.8) in a 90:10 v/v ratio. nih.gov With a flow rate of 1.0 mL/min and UV detection at 220 nm, this method achieves a retention time for trandolapril of approximately 2.634 minutes. nih.gov The linearity of this method has been demonstrated in the concentration range of 5-150 µg/mL, confirming its suitability for quantitative analysis. nih.gov Another validated method employs a mobile phase of acetonitrile and phosphate buffer (pH 3.0) in a 70:30 v/v ratio, with UV detection at 215 nm, resulting in a retention time of 5.12 minutes. The validation of these methods in accordance with ICH guidelines ensures their reliability for quality control purposes.
The successful application of these methods to tablet dosage forms, with recoveries ranging from 99.02% to 100.5% of the labeled amount, indicates no interference from common excipients. nih.gov This underscores the specificity and robustness of RP-HPLC for the quality assessment of trandolapril formulations.
Table 1: Exemplary RP-HPLC Method Parameters for Trandolapril Analysis
| Parameter | Method 1 | Method 2 |
| Stationary Phase | C18 | Waters C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Phosphate Buffer (pH 7.8) (90:10 v/v) | Acetonitrile:Phosphate Buffer (pH 3.0) (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 220 nm | 215 nm |
| Retention Time | 2.634 min | 5.12 min |
| Linearity Range | 5-150 µg/mL | 20-60 µg/mL |
The development of a successful HPLC method for trandolapril hinges on the systematic optimization of various chromatographic parameters. The selection of the stationary phase is a critical first step, with C18 columns being a popular choice due to their hydrophobicity and suitability for retaining and separating trandolapril from its related substances.
Mobile phase optimization is a multi-faceted process. The organic modifier, typically methanol or acetonitrile, and its proportion in the aqueous buffer are adjusted to achieve the desired retention time and resolution. The pH of the aqueous phase is another crucial factor, as it can influence the ionization state of the analyte and, consequently, its retention behavior. For instance, a study systematically investigated the relationship between mobile phase pH and retention time to find the optimal separation conditions for a group of ACE inhibitors, including trandolapril. Furthermore, the choice and concentration of the buffer are important for maintaining a stable pH and achieving reproducible results.
The flow rate of the mobile phase is optimized to ensure a balance between analysis time and separation efficiency. A lower flow rate can improve resolution but increases the run time, while a higher flow rate can shorten the analysis but may compromise separation. The column temperature is also controlled to ensure consistent retention times and peak shapes. UV detection wavelength is selected based on the absorbance maximum of trandolapril to ensure maximum sensitivity.
Trandolapril possesses multiple chiral centers, making the assessment of its enantiomeric purity a critical aspect of its quality control. Chiral HPLC is the definitive method for separating and quantifying the different stereoisomers of the drug. The stereochemical purity of synthetic trandolapril has been successfully determined to be as high as 99.3-99.8% using both non-chiral and chiral RP-columns. nih.gov
The development of a chiral HPLC method involves the use of a chiral stationary phase (CSP). These stationary phases are designed to interact differently with the enantiomers of a chiral compound, leading to their separation. While specific details of the chiral stationary phases and mobile phases used for trandolapril are often proprietary, the principle relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The differential stability of these complexes results in different retention times for each enantiomer, allowing for their individual quantification. This ensures that the desired therapeutic enantiomer is present in the correct proportion and that the levels of any unwanted stereoisomers are within acceptable limits.
High-Performance Thin-Layer Chromatography (HPTLC) Applications
HPTLC offers a simple, rapid, and cost-effective alternative to HPLC for the analysis of trandolapril, particularly for qualitative identification and quantitative estimation in bulk samples.
A validated HPTLC method has been developed for the estimation of trandolapril in bulk drug and pharmaceutical formulations. researchgate.netnih.gov This method utilizes pre-coated silica gel 60F254 plates as the stationary phase. The quantification is performed by densitometric scanning of the developed plates in absorbance-reflectance mode.
The method has demonstrated good linearity over a concentration range of 25-150 ng/spot, with a high percentage recovery of 99.7%. researchgate.netnih.gov The precision of the method is evidenced by low relative standard deviation values for intraday (1.26%) and interday (1.4%) analysis. researchgate.netnih.gov The limits of detection (LOD) and quantification (LOQ) were found to be 18 ng/spot and 54 ng/spot, respectively, indicating adequate sensitivity for quality control purposes. researchgate.netnih.gov The successful application of this method for the simultaneous analysis of different marketed formulations on a single plate highlights its efficiency and utility as a quality control tool. researchgate.netnih.gov
In HPTLC, the retention factor (Rf) value is a key parameter for the identification of a compound. For trandolapril, using a mobile phase system consisting of Chloroform: Methanol: Acetic acid in a ratio of 8:1.5:0.5 (v/v/v), the Rf value was found to be 0.54 ± 0.03. researchgate.netnih.gov The development of the chromatogram is carried out in a suitable chamber, and after development, the plate is dried before scanning at a specific wavelength, in this case, 212 nm. researchgate.netnih.gov The selection of the mobile phase is critical for achieving a good separation and a compact spot, and the chosen system provides a well-defined and resolved spot for trandolapril.
Table 2: HPTLC Method Parameters and Validation Data for Trandolapril
| Parameter | Details |
| Stationary Phase | Pre-coated Silica Gel 60F254 |
| Mobile Phase | Chloroform: Methanol: Acetic Acid (8:1.5:0.5 v/v/v) |
| Detection Wavelength | 212 nm |
| Rf Value | 0.54 ± 0.03 |
| Linearity Range | 25-150 ng/spot |
| Recovery | 99.7% |
| Intraday Precision (%RSD) | 1.26% |
| Interday Precision (%RSD) | 1.4% |
| LOD | 18 ng/spot |
| LOQ | 54 ng/spot |
Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). hmdb.ca These enhancements are primarily due to the use of columns packed with sub-2 µm particles, which operate at higher pressures. hmdb.ca For the analysis of Trandolapril and its analogs, UPLC is particularly well-suited for high-throughput screening, such as in quality control environments and for stability testing.
Research has demonstrated the development of rapid and efficient UPLC methods for Trandolapril. A stability-indicating assay method was developed using an isocratic reversed-phase technique on a bridged ethylene hybrid (BEH) C18 column. thermofisher.com This method successfully separated the parent drug from its degradation products formed under various stress conditions, including acid, base, and oxidative stress. thermofisher.comscirp.org The significantly reduced analysis time is a key advantage; one UPLC-MS method achieved chromatographic separation in less than four minutes, a dramatic improvement that facilitates faster batch releases and more extensive stability studies. jfda-online.com
The typical parameters for UPLC analysis of Trandolapril involve a C18 stationary phase and a mobile phase consisting of an aqueous component and an organic solvent like acetonitrile. scirp.orgnih.gov Modifiers such as trifluoroacetic acid (TFA) are often added to the mobile phase to improve peak shape and resolution. nih.gov Detection is commonly performed using UV detectors at wavelengths around 210-215 nm, where the indole (B1671886) moiety of the molecule exhibits strong absorbance. scirp.orgnih.govefpia.eu The validation of these UPLC methods, in accordance with International Conference on Harmonization (ICH) guidelines, has confirmed their linearity, precision, accuracy, and specificity, making them robust tools for routine analysis. thermofisher.comnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | BEH C18 | scirp.org |
| Mobile Phase | Water:Acetonitrile (20:80, v/v) | scirp.org |
| Flow Rate | 0.2 mL/min | scirp.org |
| Detection Wavelength | 215 nm | scirp.org |
| Linearity Range | 10-50 µg/mL | thermofisher.com |
| Recovery | 98.93-100.18% | thermofisher.com |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. jfda-online.com However, many pharmaceutical compounds, including Trandolapril, are non-volatile due to their high molecular weight and the presence of polar functional groups like carboxylic acids and secondary amines. researchgate.net Therefore, direct analysis of Trandolapril by GC is not feasible.
To make such compounds amenable to GC analysis, a chemical modification process known as derivatization is required. jfda-online.comnih.gov Derivatization converts the polar, non-volatile analyte into a less polar and more volatile derivative. nih.gov Common derivatization reactions for functional groups present in Trandolapril include:
Silylation: This process replaces active hydrogens in -COOH, -OH, and -NH groups with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The resulting TMS derivatives are significantly more volatile and thermally stable.
Acylation: This involves reacting the analyte with an acylating agent, such as an anhydride (e.g., trifluoroacetic anhydride), to form esters and amides. These derivatives often exhibit good chromatographic properties.
Alkylation (Esterification): This reaction specifically targets carboxylic acids, converting them into esters (e.g., methyl esters), which increases their volatility.
While the derivatization approach makes GC analysis theoretically possible for compounds like Trandolapril, there is a notable absence of published experimental studies applying this technique to Trandolapril itself. The preference for liquid chromatography methods (HPLC and UPLC) for ACE inhibitors is evident in the literature. gcms.cz This preference is likely due to the simpler sample preparation involved in LC, which avoids the extra step of derivatization that can introduce variability and complexity to the analytical method. scirp.org However, a predicted GC-MS spectrum for Trandolapril is available in databases, which can serve as a theoretical reference. thermofisher.com
| Derivatization Type | Target Functional Group | Common Reagents | Purpose |
|---|---|---|---|
| Silylation | -COOH, -OH, -NH | BSA, BSTFA, TMCS | Increase volatility and thermal stability |
| Acylation | -OH, -NH | Trifluoroacetic anhydride (TFAA) | Improve chromatographic properties and detector response |
| Alkylation / Esterification | -COOH | Alkyl chloroformates, Diazomethane | Increase volatility by converting acids to esters |
Hyphenated Chromatographic Techniques (e.g., LC-MS) for Impurity Profiling
Impurity profiling is a critical component of pharmaceutical development and quality control, as mandated by regulatory bodies like the ICH. jfda-online.comefpia.eu Hyphenated techniques, which couple a separation technique with a powerful detection method, are the cornerstone of modern impurity analysis. tcichemicals.comnih.gov For Trandolapril, the combination of Liquid Chromatography and Mass Spectrometry (LC-MS) is particularly powerful for identifying and characterizing process-related impurities and degradation products. nih.gov
UPLC coupled to tandem mass spectrometry (UPLC-MS/MS) has been effectively used for the rapid analysis of Trandolapril and its degradation products. jfda-online.com This technique provides not only retention time data from the chromatography but also mass-to-charge (m/z) ratios and fragmentation patterns from the mass spectrometer. This wealth of data is instrumental in the structural elucidation of unknown impurities without the need to isolate them. jfda-online.com For instance, stress testing studies on Trandolapril have utilized LC-MS to identify by-products formed under acidic and neutral hydrolysis conditions, leading to the proposal of a detailed degradation pathway. jfda-online.com
The high sensitivity and specificity of LC-MS/MS also make it ideal for quantifying Trandolapril and its active metabolite, Trandolaprilat (B1681354), in complex biological matrices like human plasma. Methods have been developed that can achieve lower limits of quantification in the picogram-per-milliliter (pg/mL) range, which is essential for pharmacokinetic studies. These assays typically use a reversed-phase column for separation and electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode for detection, ensuring high selectivity and accuracy.
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | HPLC / UPLC | |
| Column | Reversed-phase C18 | |
| Ionization | Electrospray Ionization (ESI) | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | |
| Linear Dynamic Range | 20-10,000 pg/mL | |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL |
Chemical Transformations and Derivative Synthesis of the Hexahydroindoline Core
Chemical Hydrolysis and Esterification of Trandolapril to Trandolaprilat (B1681354) and Vice Versa (Chemical Perspective)
Trandolapril is a prodrug, meaning it is administered in an inactive or less active form and is then converted to its active form, trandolaprilat, within the body. nih.govdrugbank.com This bioactivation is a critical step for its therapeutic effect. From a chemical standpoint, this transformation is a classic example of ester hydrolysis.
Hydrolysis of Trandolapril to Trandolaprilat:
Trandolapril possesses two carboxyl groups: one is part of the octahydroindole ring, and the other is esterified with ethanol. The conversion to trandolaprilat involves the selective hydrolysis of this ethyl ester. In vivo, this process is primarily catalyzed by esterases in the liver. nih.govnih.gov
Chemically, this hydrolysis can be replicated in a laboratory setting using either acidic or basic conditions.
Acid-catalyzed hydrolysis: This typically involves heating the ester with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis (saponification): This method involves treating the ester with a strong base like sodium hydroxide. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid, trandolaprilat.
The resulting diacid, trandolaprilat, is approximately eight times more potent as an inhibitor of the angiotensin-converting enzyme (ACE) than the parent ester, trandolapril. fda.gov
Esterification of Trandolaprilat to Trandolapril:
The reverse reaction, the esterification of the diacid trandolaprilat to reform the monoester trandolapril, is a key step in many chemical syntheses of the drug. allfordrugs.com A common laboratory method for this transformation is the Fischer esterification. This involves refluxing the carboxylic acid (trandolaprilat) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst.
Modern synthetic approaches often employ coupling agents to facilitate the esterification under milder conditions. These methods are particularly important in complex molecules like trandolapril to avoid unwanted side reactions. The general synthesis of trandolapril often involves the peptide coupling of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid (a key intermediate) with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine. google.comthieme.de This process inherently involves the formation of the ethyl ester present in the final trandolapril molecule.
| Transformation | Reactants | Conditions | Product |
| Hydrolysis | Trandolapril, Water | Acid or Base catalyst, Heat | Trandolaprilat |
| Esterification | Trandolaprilat, Ethanol | Acid catalyst, Heat (Fischer) or Coupling agents | Trandolapril |
Synthesis of Chemically Related Impurities and Reference Standards
The synthesis and characterization of impurities are critical for ensuring the purity, safety, and efficacy of pharmaceutical products. These compounds serve as reference standards for analytical method development and quality control during manufacturing.
Trandolapril Impurity A is a closely related analogue of trandolapril where the ethyl ester is replaced by a methyl ester. chemicea.com Its chemical name is (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(methoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid. chemicea.com
The synthesis of this impurity typically mirrors the synthesis of trandolapril itself, with the key difference being the use of methanol instead of ethanol during the esterification step. For example, if the synthesis involves coupling N-[1-(S)-alkoxycarbonyl-3-phenylpropyl]-L-alanine with the octahydroindole core, using the methyl ester version of the former would lead to the formation of Trandolapril Impurity A. chemicea.comsimsonpharma.com The isolation and purification of this impurity are essential for its use as a certified reference standard in chromatographic analyses like HPLC to monitor the purity of trandolapril batches.
During the synthesis of trandolapril, various side reactions can lead to the formation of byproducts, including dimerization products. One of the key intermediates in trandolapril synthesis is (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid. google.com Under certain reaction conditions, particularly during activation of the carboxylic acid for coupling reactions, this intermediate can react with itself.
Preparation of Labeled Compounds for Mechanistic Studies (e.g., Isotopic Labeling)
Isotopically labeled compounds are indispensable tools in pharmaceutical research for studying the absorption, distribution, metabolism, and excretion (ADME) of a drug. scripps.edu The synthesis of labeled trandolapril allows researchers to trace the molecule and its metabolites throughout a biological system.
The labeling can be done with either stable isotopes (like ²H or Deuterium, ¹³C, ¹⁵N) or radioactive isotopes (like ³H or Tritium, ¹⁴C). scripps.edu
Stable Isotope Labeling: Deuterium-labeled trandolapril (Trandolapril-d5) is often used as an internal standard for quantitative analysis by mass spectrometry. veeprho.com The synthesis of these labeled compounds involves using a labeled precursor at an appropriate stage of the synthetic route. For example, to introduce deuterium, a reduction step could be performed using a deuterium source like deuterium gas (D₂) with a catalyst, or a deuterated reducing agent like sodium borodeuteride (NaBD₄).
These mechanistic studies are crucial for understanding the pharmacokinetics of trandolapril and providing data required for regulatory approval. researchgate.net
| Labeled Compound Type | Isotope Used | Typical Application |
| Stable Labeled | ²H (Deuterium), ¹³C, ¹⁵N | Internal standards for mass spectrometry, NMR studies |
| Radio Labeled | ³H (Tritium), ¹⁴C | ADME studies (Absorption, Distribution, Metabolism, Excretion) |
Computational Chemistry and Molecular Modeling of Hexahydro Trandolapril and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in solving the Schrödinger equation, offer a detailed picture of electron distribution, which in turn dictates the molecule's reactivity, stability, and spectroscopic characteristics. For Hexahydro Trandolapril and its analogues, two primary quantum chemical approaches are particularly relevant: Density Functional Theory (DFT) and ab initio wavefunction theory.
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying the electronic structure of molecules the size of this compound. DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wavefunction-based methods for larger systems.
In the context of Trandolapril, DFT has been successfully employed to investigate its conformational isomers. A study combining NMR spectroscopy with DFT calculations revealed that Trandolapril exists in two primary conformations in solution, which interchange through rotation about the amide bond. researchgate.net The calculations were able to predict the relative energies of these conformers, identifying the more stable configuration. researchgate.net Such insights are crucial for understanding how the molecule might present itself to its biological target.
Furthermore, DFT is utilized for geometry optimization, as demonstrated in a study of the crystal structure of Trandolapril. cambridge.org By comparing the experimentally determined structure with a DFT-optimized geometry, researchers can validate the experimental findings and gain a more refined understanding of the solid-state conformation. cambridge.org
The electronic properties of ACE inhibitors, which are key to their function, can also be elucidated using DFT. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's chemical reactivity and kinetic stability. plos.org For instance, the HOMO-LUMO gap can be correlated with the molecule's excitability and its ability to engage in charge-transfer interactions, which are often vital for ligand-receptor binding. While specific DFT studies on this compound are not prevalent, the methodologies applied to Trandolapril serve as a direct blueprint for how its electronic structure and properties can be computationally explored.
| DFT Application | Information Gained | Relevance to this compound |
|---|---|---|
| Conformational Analysis | Identification and relative energies of stable conformers. researchgate.net | Predicting the bioactive conformation. |
| Geometry Optimization | Accurate prediction of bond lengths, bond angles, and dihedral angles. cambridge.org | Refining crystal structures and understanding solid-state packing. |
| Electronic Properties Calculation | HOMO-LUMO energies, molecular electrostatic potential, and charge distribution. plos.org | Understanding reactivity and potential interaction sites with the ACE enzyme. |
Ab initio wavefunction theory represents a class of quantum chemistry methods that solve the electronic Schrödinger equation without the use of empirical parameters. These methods are based on first principles and can, in principle, achieve very high accuracy, provided a sufficiently high level of theory and a large enough basis set are used. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.
While computationally more demanding than DFT, ab initio methods can be invaluable for benchmarking the results of more approximate methods and for studying systems where DFT may not be as reliable. For a molecule like this compound, ab initio calculations could be employed to obtain highly accurate energies for different conformers, providing a "gold standard" for comparison with DFT results.
Molecular Dynamics Simulations for Conformational Analysis and Stability
While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the assessment of structural stability.
For a flexible molecule like this compound, which possesses multiple rotatable bonds, MD simulations are essential for understanding its conformational preferences in different environments, such as in aqueous solution or when bound to the ACE enzyme. These simulations can reveal the accessible conformations and the transitions between them, providing a more realistic representation of the molecule's behavior than static models. nih.gov
Studies on other ACE inhibitors have utilized MD simulations to investigate the stability of the ligand-enzyme complex. semanticscholar.org By simulating the complex over several nanoseconds, researchers can observe how the inhibitor settles into the binding pocket and identify the key interactions that contribute to its stability. semanticscholar.org The root-mean-square deviation (RMSD) of the ligand's atomic positions over time is a common metric used to assess the stability of its binding mode. semanticscholar.org
| MD Simulation Analysis | Information Gained | Relevance to this compound |
|---|---|---|
| Conformational Sampling | Identification of accessible conformations and their relative populations in solution. nih.gov | Understanding the pre-binding conformational ensemble. |
| Ligand-Enzyme Complex Stability | Assessment of the stability of the binding pose through RMSD analysis. semanticscholar.org | Validating docking results and understanding binding affinity. |
| Protein Dynamics | Analysis of protein flexibility (RMSF) upon ligand binding. plos.org | Investigating the allosteric effects of inhibitor binding. |
| Solvent Effects | Understanding the role of water molecules in mediating ligand-protein interactions. | Providing a more realistic model of the biological environment. |
Structure-Reactivity Relationship (SAR) Studies at a Molecular Level
Structure-activity relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. nih.govresearchgate.net At the molecular level, computational methods can provide a quantitative framework for these relationships, leading to the development of quantitative structure-activity relationship (QSAR) models. nih.govmedilam.ac.ir These models can then be used to predict the activity of novel compounds and guide the design of more potent analogues.
For ACE inhibitors, SAR studies have identified several key structural features that are crucial for their inhibitory activity. nih.gov These include the presence of a zinc-binding group, appropriate stereochemistry at the chiral centers, and hydrophobic groups that can interact with the S1 and S2' pockets of the ACE enzyme. frontiersin.org
Computational SAR studies often involve the calculation of various molecular descriptors, which can be electronic, steric, or hydrophobic in nature. These descriptors are then correlated with the experimentally determined biological activity using statistical methods. For example, the electronic properties calculated using DFT, such as atomic charges and the molecular electrostatic potential, can be used as descriptors to understand how changes in the electronic structure of this compound analogues might affect their interaction with the ACE enzyme.
Machine learning approaches are increasingly being used to investigate the SAR of ACE inhibitors, allowing for the analysis of large datasets and the identification of complex patterns that may not be apparent from traditional QSAR models. consensus.app These studies can help in identifying favorable and unfavorable structural motifs, thereby guiding the optimization of lead compounds. consensus.app
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational methods can be used to predict various spectroscopic properties of molecules, including NMR chemical shifts. nih.govresearchgate.netuncw.edu This can be a powerful tool for structure elucidation and for understanding the relationship between a molecule's conformation and its NMR spectrum. nih.gov
The prediction of NMR chemical shifts is often done using quantum chemical methods, such as DFT. compchemhighlights.org By calculating the magnetic shielding tensors for each nucleus in a given conformation, the chemical shifts can be predicted. For flexible molecules like this compound, it is often necessary to calculate the chemical shifts for a range of low-energy conformers and then compute a Boltzmann-weighted average to obtain a prediction that can be compared with experimental data. compchemhighlights.org
A study on Trandolapril successfully used this approach to assign the NMR spectra of its two conformers in solution. researchgate.net The good agreement between the calculated and experimental chemical shifts provided strong evidence for the proposed structures of the conformers. researchgate.net This demonstrates the utility of computational NMR spectroscopy in conformational analysis. nih.gov
Recent advances in machine learning have also led to the development of highly accurate methods for predicting NMR chemical shifts. nih.govaip.org These methods are trained on large databases of experimental and/or calculated NMR data and can often provide predictions much faster than traditional quantum chemical calculations. nih.gov
Molecular Docking and Ligand-Enzyme Interaction Modeling (Theoretical Aspects)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govijisrt.comcumhuriyet.edu.tr It is a cornerstone of structure-based drug design and is widely used to study the interactions of ACE inhibitors with the angiotensin-converting enzyme.
The process of molecular docking involves two main steps: sampling of the conformational space of the ligand and scoring of the generated binding poses. The sampling algorithm explores different orientations and conformations of the ligand within the binding site of the receptor. The scoring function then estimates the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.
Numerous molecular docking studies have been performed on ACE inhibitors, including those structurally related to Trandolapril. semanticscholar.org These studies have provided detailed insights into the key interactions that govern the binding of these inhibitors to the ACE active site. For instance, the carboxylate group of the inhibitor is known to coordinate with the catalytic zinc ion in the active site, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with specific amino acid residues. frontiersin.org
The results of molecular docking studies can be further refined and validated using molecular dynamics simulations. nih.gov By simulating the docked complex, it is possible to assess the stability of the predicted binding pose and to gain a more dynamic understanding of the ligand-enzyme interactions. nih.gov
Preclinical in Vitro Studies on Molecular Interactions Focus on Mechanism
Biochemical Characterization of Enzyme Inhibition (e.g., ACE Inhibition Kinetics at a Molecular Level)
Trandolaprilat (B1681354) is a potent inhibitor of angiotensin-converting enzyme (ACE). nih.gov The high potency of trandolaprilat in ACE inhibition is reflected by its low IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity. nih.gov Furthermore, trandolaprilat exhibits a very high affinity for ACE, which, combined with a low dissociation rate, contributes to its prolonged duration of action. nih.gov This strong binding and slow release from the enzyme are key characteristics of its interaction at a molecular level. nih.gov
The mechanism of inhibition is competitive, meaning trandolaprilat competes with the natural substrate of ACE, angiotensin I, for binding to the enzyme's active site. nih.gov By occupying the active site, trandolaprilat prevents the conversion of angiotensin I to angiotensin II. nih.gov The inhibitory action of trandolaprilat is approximately eight times more potent than that of its parent compound, trandolapril.
Table 1: Summary of Trandolaprilat ACE Inhibition Characteristics
| Parameter | Description | Finding |
| Active Metabolite | Trandolapril is a prodrug converted to its active form. | Trandolaprilat is the active diacid metabolite. nih.govnih.gov |
| Potency | The concentration required for 50% inhibition of ACE. | Trandolaprilat has a low IC50, indicating high potency. nih.gov |
| Affinity | The strength of binding to the ACE enzyme. | Exhibits very high affinity for ACE. nih.gov |
| Dissociation Rate | The rate at which the inhibitor detaches from the enzyme. | Characterized by a low dissociation rate. nih.gov |
| Mechanism | The mode of enzyme inhibition. | Competitive inhibition of angiotensin-converting enzyme. nih.gov |
| Relative Potency | Comparison of activity between the prodrug and active metabolite. | Trandolaprilat is approximately eight times more active than trandolapril. |
Biochemical Pathway Analysis Related to Mechanism of Action (excluding physiological effects in humans)
The principal biochemical pathway influenced by trandolaprilat is the renin-angiotensin-aldosterone system (RAAS). nih.govsmpdb.ca In vitro, trandolaprilat's inhibition of ACE directly interrupts this cascade. nih.govsmpdb.ca
The RAAS pathway begins with the cleavage of angiotensinogen (B3276523) by renin to form the inactive decapeptide, angiotensin I. ACE then acts on angiotensin I, removing two C-terminal amino acids to produce the active octapeptide, angiotensin II. Angiotensin II has multiple downstream effects, including vasoconstriction and stimulation of aldosterone (B195564) release.
In vitro studies focusing on components of the RAAS have shown that the introduction of ACE inhibitors like trandolaprilat leads to a measurable decrease in the production of angiotensin II when angiotensin I is provided as a substrate in the presence of ACE.
Future Directions in the Chemical Research of the Hexahydroindoline System and Hexahydro Trandolapril
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of Trandolapril, particularly the stereoselective construction of its trans-octahydro-1H-indole-2-carboxylic acid building block, has been a significant challenge. thieme.de While several effective syntheses have been developed, future efforts will likely focus on improving efficiency, sustainability, and stereoselectivity.
Furthermore, advancements in asymmetric catalysis will be crucial for refining the stereochemical control during the synthesis. The development of methods that establish the multiple stereocenters of the hexahydroindole core in a single, highly diastereoselective step remains a key objective. researchgate.netacs.org This could involve novel organocatalytic approaches or the use of chiral ligands in metal-catalyzed reactions to ensure the formation of the desired stereoisomer with high purity. thieme.de
Advanced Analytical Techniques for Impurity and Stereoisomer Characterization
Regulatory agencies place stringent requirements on the purity of active pharmaceutical ingredients, necessitating the identification and characterization of all potential impurities. nih.gov Future research will focus on employing more advanced and sensitive analytical techniques to create a comprehensive impurity profile for Hexahydro Trandolapril and related compounds.
While existing methods like High-Performance Liquid Chromatography (HPLC) have been crucial for analyzing stereochemical purity nih.govresearchgate.net, the future lies in the application of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution tandem mass spectrometry (HRMS/MS). nih.gov This combination allows for rapid separation with superior resolution and sensitivity, enabling the detection and structural elucidation of trace-level degradation products and process-related impurities. nih.gov
Stress testing studies, which expose the drug substance to harsh conditions like acid, base, oxidation, and heat, will continue to be vital for identifying potential degradation pathways. nih.govresearchgate.net Advanced analytical techniques will be indispensable in characterizing the structures of the resulting by-products. The table below summarizes some known impurities of Trandolapril, which will be the targets for improved detection by these future analytical methods.
| Impurity Name | Molecular Formula | Molecular Weight | Common Designation |
|---|---|---|---|
| Trandolapril | C₂₄H₃₄N₂O₅ | 430.54 | Parent Drug |
| This compound (Impurity C) | C₂₄H₄₀N₂O₅ | 436.58 | Trandolapril EP Impurity C cymitquimica.com |
| Trandolapril Related Compound A | C₂₄H₃₄N₂O₅ | 430.54 | USP Related Compound A pharmaffiliates.com |
| Trandolapril Impurity B | C₂₅H₃₆N₂O₅ | 444.26 | - pharmaffiliates.com |
| Trandolapril Impurity F | C₂₄H₃₄N₂O₅ | 430.54 | - pharmaffiliates.com |
Furthermore, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques and chiral chromatography methods will be essential for unambiguous stereoisomer characterization, ensuring the final product possesses the correct three-dimensional structure required for its biological activity. nih.gov
Exploration of New Chemical Transformations and Derivatives of the Hexahydroindoline Scaffold
The hexahydroindoline scaffold is a "privileged" structure in medicinal chemistry, meaning it can serve as a template for developing new therapeutic agents. Future research will explore novel chemical transformations to generate a diverse library of hexahydroindoline derivatives with potentially new or improved biological activities.
Drawing inspiration from the chemistry of other indole (B1671886) alkaloids, researchers can apply strategies like ring distortion, which involves ring cleavage, rearrangement, and fusion reactions to dramatically alter the molecular architecture. nih.gov This could lead to the discovery of entirely new scaffolds with unique pharmacological profiles. nih.govnih.gov
Specific chemical handles can be introduced onto the hexahydroindoline ring system to allow for a variety of subsequent reactions. For example, the η²-indolinium complex methodology, which allows for reactions with various electrophiles and nucleophiles, demonstrates the potential to create a wide range of substituted hexahydroindoles with controlled stereochemistry. acs.org By systematically modifying different positions of the scaffold and the side chains, chemists can conduct extensive structure-activity relationship (SAR) studies to develop compounds for different biological targets beyond the ACE enzyme.
Deeper Theoretical Insights through Advanced Computational Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery and chemical research, offering profound insights into molecular structures, properties, and interactions. ijrar.orgjstar-research.com In the context of this compound and the hexahydroindoline system, advanced computational methods will provide a deeper theoretical understanding that can guide experimental work.
Future research will utilize sophisticated techniques such as:
Density Functional Theory (DFT): Advanced DFT methods, like long-range corrected DFT (LC-DFT), can provide highly accurate calculations of electronic structures, reaction energies, and spectroscopic properties, helping to predict the reactivity of new derivatives and elucidate reaction mechanisms for their synthesis. riken.jpnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its analogs within the active site of the ACE enzyme. plos.org This allows for a detailed investigation of the binding modes, the role of specific amino acid residues, and the conformational changes that occur upon binding, providing crucial information for designing more potent and selective inhibitors. plos.org
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods allow for the high-accuracy quantum mechanical treatment of the ligand and the enzyme's active site while the rest of the protein is modeled using more computationally efficient molecular mechanics. ijrar.org This approach is ideal for studying enzymatic reactions and inhibitor binding with a high level of detail.
The table below summarizes some computational chemistry applications relevant to future this compound research.
| Computational Method | Application in Hexahydroindoline Research |
|---|---|
| Density Functional Theory (DFT) | Predicting molecular geometry, reaction mechanisms, and spectroscopic properties (IR, NMR). jstar-research.com |
| Molecular Dynamics (MD) | Simulating inhibitor-enzyme binding, exploring conformational flexibility, and calculating binding free energies. plos.org |
| QM/MM | Modeling enzymatic reaction pathways and detailed interactions within the enzyme active site. ijrar.org |
| Virtual Screening | Screening large compound libraries to identify new derivatives with potential biological activity. nih.gov |
| QSAR | Developing models that correlate chemical structure with biological activity to guide the design of new compounds. nih.gov |
Q & A
Basic Research Questions
Q. What validated HPLC methods are recommended for quantifying Hexahydro Trandolapril and related impurities in pharmaceutical formulations?
- Methodological Answer : A reversed-phase HPLC method using an Agilent Eclipse C18 column (150 mm × 4.6 mm, 3.5 µm) with a mobile phase of phosphate buffer (pH 2.5) and acetonitrile (gradient elution) has been validated for specificity, linearity, precision, and accuracy. This method resolves Trandolapril and its degradation products, including this compound, with a retention time of ~10.5 minutes and tailing factor <1.4. Validation adheres to ICH Q3A(R2) guidelines, ensuring robustness for routine analysis .
Q. How can stability-indicating methods differentiate this compound from forced degradation products?
- Methodological Answer : Forced degradation studies under acidic (1M HCl), alkaline (1M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic conditions generate impurities. A validated UPLC method with a BEH C18 column and PDA detection at 220 nm achieves baseline separation of this compound from hydrolytic by-products (e.g., diketopiperazine derivatives). Degradation pathways are confirmed via LC-MS/MS .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound efficacy studies?
- Methodological Answer : Linear regression models adjusted for baseline covariates (e.g., age, baseline blood pressure) are recommended. For clinical trials, intent-to-treat analysis with Bonferroni correction for multiple comparisons ensures rigor. Survival analysis (Kaplan-Meier curves with log-rank tests) is used for time-to-event outcomes (e.g., microalbuminuria onset) .
Advanced Research Questions
Q. How should researchers resolve contradictions between genetic polymorphisms and this compound metabolism in diverse populations?
- Methodological Answer : Discrepancies (e.g., lack of association between CES1P1 −816A>C variants and trandolaprilat activation) require stratified analysis by race/ethnicity and in vitro validation using human liver microsomes. Adjust for confounders (e.g., CYP3A4 activity) and employ Pearson correlation to link CES1 expression with hydrolysis rates. Replication in larger cohorts is critical .
Q. What experimental design optimizes HPLC sensitivity for this compound in complex biological matrices (e.g., plasma)?
- Methodological Answer : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup (C18 cartridges) reduces matrix interference. Use a mobile phase with 0.1% formic acid to enhance ionization in LC-MS/MS. Column temperature (40°C) and flow rate (0.3 mL/min) improve peak symmetry. Method validation must include LOD (0.1 ng/mL) and LOQ (0.3 ng/mL) .
Q. How can combination therapy trials (e.g., Trandolapril + Verapamil) be designed to assess synergistic effects on proteinuria reduction?
- Methodological Answer : A randomized, double-blind, parallel-group design with factorial analysis isolates individual vs. combined effects. Titrate doses to equivalent blood pressure control (e.g., Trandolapril 2 mg + Verapamil 180 mg SR vs. monotherapy). Primary endpoints should include albumin excretion rate (AER) and slope of eGFR decline. Adjust for dietary sodium intake (<120 mEq/day) to minimize variability .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis during scale-up?
- Methodological Answer : Implement Quality by Design (QbD) principles:
- Critical Process Parameters (CPPs) : Reaction temperature (±2°C), pH during cyclization (5.5–6.0), and catalyst concentration (0.5–1.0 mol%).
- PAT Tools : In-line FTIR monitors intermediate conversion.
- Design Space : Define via Box-Behnken experiments to ensure impurity profiles comply with ICH Q3D limits .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
